
9-Phenanthrenecarboxylic acid
Overview
Description
9-Phenanthrenecarboxylic acid is an organic compound with the molecular formula C15H10O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxyl group attached to the ninth carbon atom of the phenanthrene structure. This compound is typically found as a pale brown solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenecarboxylic acid generally involves the Friedel-Crafts acylation of phenanthrene. The process begins with the acylation of phenanthrene using phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces 9-acylphenanthrene, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-Phenanthrenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can convert it to phenanthrene-9-carboxaldehyde.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: Phenanthrene-9-carboxaldehyde
Substitution: Various substituted phenanthrene derivatives
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have highlighted the potential of 9-Phenanthrenecarboxylic acid derivatives in combating viral infections, particularly Hepatitis C virus (HCV). A notable derivative, 2,3,6,7-tetramethoxy-9-phenanthrenecarboxylic acid, demonstrated promising anti-HCV activity with an effective concentration (EC50) of approximately 38.25 µM. This compound was shown to inhibit HCV attachment to host cells without affecting other stages of the viral life cycle. Co-treatment with interferon alpha and sofosbuvir enhanced its antiviral efficacy, indicating a synergistic effect that could be leveraged for therapeutic strategies against HCV .
Case Study: Antiviral Mechanism
In a controlled study involving Huh7.5 cells infected with HCV, the compound effectively reduced intracellular HCV RNA levels and protein expression. The mechanism involved interference with the binding of the viral envelope protein E2 to the cellular receptor CD81, which is crucial for viral entry .
Environmental Science
Biodegradation of Phenanthrene
this compound has been studied for its role in the biodegradation of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene in anaerobic environments. Research indicates that sulfate-reducing bacteria can metabolize phenanthrene into carboxylic acid derivatives, facilitating the mineralization process in contaminated marine sediments. This application is vital for bioremediation strategies aimed at cleaning up hydrocarbon-contaminated sites .
Table 1: Biodegradation Pathway of Phenanthrene
Compound | Role in Biodegradation |
---|---|
Phenanthrene | Parent compound |
This compound | Metabolite formed during degradation |
Carbon Dioxide (CO2) | End product of mineralization |
Materials Science
Photolithographic Applications
Silyl alkyl esters of this compound are utilized in anti-reflective coatings for photolithography, particularly in semiconductor manufacturing. These materials enhance the resolution and quality of photolithographic processes by minimizing light reflection during exposure .
Case Study: Photolithography Performance
In a study focused on photolithographic applications, compounds derived from this compound were incorporated into photoresist formulations. The results indicated improved performance metrics such as resolution and contrast compared to traditional materials, showcasing their potential in advanced semiconductor fabrication techniques .
Chemical Synthesis
Reactivity in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its reactivity under various conditions. It can participate in photoclick reactions mediated by visible light, allowing for the formation of complex organic structures through bioorthogonal reactions .
Table 2: Summary of Chemical Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Photoclick Reaction | Visible Light | Fluorogenic cycloadducts |
Carboxylation | CO2 Fixation | Carboxylic acid derivatives |
Mechanism of Action
The mechanism of action of 9-Phenanthrenecarboxylic acid involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic transformations that lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The compound’s planar structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function .
Comparison with Similar Compounds
- Phenanthrene-4-carboxylic acid
- 1,2-Dihydrophenanthrene-4-carboxylic acid
- Anthracene-1-carboxylic acid
Comparison: 9-Phenanthrenecarboxylic acid is unique due to its specific substitution pattern on the phenanthrene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to phenanthrene-4-carboxylic acid, for example, the position of the carboxyl group in this compound results in different electronic and steric effects, leading to distinct chemical behaviors .
Biological Activity
9-Phenanthrenecarboxylic acid (PCA), with the chemical formula and CAS number 837-45-6, is a polycyclic aromatic compound that has garnered interest for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- IUPAC Name : this compound
- Molecular Weight : 226.24 g/mol
- Physical Form : Solid, crystalline
- Purity : ≥97%
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including:
- Aspergillus fumigatus : Minimum inhibitory concentration (MIC) of 0.08 mg/ml.
- Staphylococcus aureus : MIC of 0.08 mg/ml .
These findings suggest that PCA may be a candidate for developing new antimicrobial agents.
Antioxidant Properties
PCA has shown antioxidant activity, which is crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been quantified with an IC50 ranging from 33.66 to 314.30 µg/ml, indicating a moderate level of antioxidant activity compared to standard controls .
Cytotoxicity
The cytotoxic effects of PCA have been evaluated on various cell lines. In vitro studies demonstrated that PCA exhibited reasonable to low cytotoxicity on Vero cells, with LC50 values ranging between 30.56 and 689.39 µg/ml. This suggests that while PCA can exert toxic effects at higher concentrations, it may still be safe for use in lower doses .
Interaction with Cellular Pathways
PCA's biological activity is linked to its interactions with various cellular pathways:
- Inhibition of NF-kB Activation : PCA may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammatory responses and cancer progression .
- Influence on Gene Expression : The compound has been implicated in modulating gene expression related to apoptosis and cell proliferation, making it a subject of interest in cancer research .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of PCA against clinical isolates of bacteria and fungi. The results confirmed its potential as an effective antimicrobial agent, especially against resistant strains.
Pathogen | MIC (mg/ml) |
---|---|
Aspergillus fumigatus | 0.08 |
Staphylococcus aureus | 0.08 |
Cryptococcus neoformans | 0.04 |
Study on Antioxidant Activity
In a comparative study assessing the antioxidant capacity of PCA against established antioxidants, PCA demonstrated significant free radical scavenging activity, supporting its potential use in formulations aimed at reducing oxidative stress.
Compound | IC50 (µg/ml) |
---|---|
PCA | 33.66 - 314.30 |
Trolox | 10 |
Vitamin C | 15 |
Q & A
Basic Research Questions
Q. How do I determine the solubility and purity of 9-Phenanthrenecarboxylic acid in laboratory settings?
- Methodology : Use polar aprotic solvents like DMSO or methanol with sonication to enhance dissolution. Purity can be assessed via melting point analysis (249–251°C) and HPLC with UV detection. Cross-reference with NMR or FTIR to confirm structural integrity .
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Guidelines : Store in a sealed, moisture-free container at room temperature. Avoid prolonged exposure to light, as polycyclic aromatic hydrocarbons (PAHs) are prone to photodegradation. Regularly monitor purity using spectroscopic methods .
Q. How can I synthesize this compound derivatives for functionalization studies?
- Synthesis Strategy : Employ esterification or amidation reactions using thionyl chloride (SOCl₂) to activate the carboxylic acid group. For epoxide derivatives, optimize reaction pH (8.6–8.8) and use controlled oxidation agents like m-CPBA .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Tools : IR spectroscopy for functional group identification (C=O stretch at ~1700 cm⁻¹), mass spectrometry for molecular weight confirmation (222.24 g/mol), and UV-Vis for monitoring electronic transitions in conjugated systems .
Q. How do I handle discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Resolution : Validate measurements using standardized protocols (e.g., USP methods). Cross-check with literature from authoritative databases like NIST or Cheméo, and account for isotopic variations (e.g., 13C-labeled analogs) in comparative studies .
Advanced Research Questions
Q. How can I design experiments to resolve contradictions in environmental persistence data for this compound?
- Experimental Design : Conduct longitudinal stability studies under varying pH, temperature, and microbial activity. Use LC-MS/MS to quantify degradation products and compare with computational models (e.g., EPI Suite) to predict half-lives .
Q. What strategies improve reproducibility in synthesizing isotopically labeled this compound (e.g., 13C/2H variants)?
- Best Practices : Use high-purity isotopic precursors and monitor reaction progress via real-time MS. Document solvent purity, catalyst batch, and reaction kinetics. Share raw data and protocols via open-access repositories .
Q. How does pH influence the stability and reactivity of this compound in aqueous systems?
- Mechanistic Insight : Perform potentiometric titrations to determine pKa values. Assess hydrolysis rates under acidic/alkaline conditions using kinetic modeling. Correlate results with computational DFT studies to predict reactive sites .
Q. What advanced techniques can elucidate the binding mechanisms of this compound with biological targets?
- Approach : Use fluorescence quenching assays with 1,10-phenanthroline derivatives to probe metal coordination. Pair with X-ray crystallography or molecular docking simulations to map interaction sites .
Q. How do I address conflicting toxicity profiles reported for this compound in ecotoxicological studies?
Properties
IUPAC Name |
phenanthrene-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJKKGDLAICPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232532 | |
Record name | 9-Phenanthrenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837-45-6 | |
Record name | 9-Phenanthrenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Phenanthrenecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Phenanthrenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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